3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" is an organic compound that belongs to the class of thiazolone derivatives. The presence of the nitrophenyl and thiazolone moieties makes it an interesting compound for various chemical and biological applications.
Mechanism of Action
Thiazoles
are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" typically involves a multi-step process:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-3-(4-nitrophenyl)-2-propenal and thiourea.
Reaction Conditions: The starting materials undergo a condensation reaction under acidic or basic conditions to form the thiazolone ring.
Purification: The final compound is purified using recrystallization or column chromatography.
Industrial Production Methods
While the synthetic routes are well-established in laboratory settings, industrial production may require optimization for scale-up. Factors such as reaction time, temperature, and yield are carefully controlled to ensure efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The thiazolone moiety can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in significant changes in the compound's properties.
Substitution: Halogen atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation or reagents such as sodium borohydride.
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized thiazolone derivatives.
Scientific Research Applications
"3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" has diverse applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure.
Industry: Employed in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Compared to other thiazolone derivatives, "3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" stands out due to its unique combination of functional groups.
List of Similar Compounds
2-Amino-4-phenylthiazole
3-(2-Chlorophenyl)-2-thioxo-1,3-thiazolan-4-one
4-Nitrophenylthiazolone
Each of these compounds shares structural similarities with "this compound," but the specific arrangement and types of functional groups provide unique properties and applications.
And there you have it! A detailed journey into the world of "this compound". Let me know how else I can help you explore this compound.
Properties
IUPAC Name |
3-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-9(6-14-15-11(17)7-21-12(15)20)5-8-1-3-10(4-2-8)16(18)19/h1-6H,7H2/b9-5-,14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNRQYDRKBIJX-XPYUXOTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.